2,2,2-Trifluoroethyl 1-naphthylcarbamate
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Overview
Description
2,2,2-Trifluoroethyl 1-naphthylcarbamate is an organic compound with the molecular formula C13H10F3NO2 It is known for its unique structure, which includes a trifluoroethyl group attached to a naphthylcarbamate moiety
Scientific Research Applications
2,2,2-Trifluoroethyl 1-naphthylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds for enhanced properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 1-naphthylcarbamate typically involves the reaction of 1-naphthylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 1-naphthylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 1-naphthylamine and 2,2,2-trifluoroethanol.
Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The naphthyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent, temperature range of 50-100°C.
Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethyl sulfoxide, room temperature to 60°C.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic medium, room temperature to 80°C.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran, room temperature to 50°C.
Major Products
Hydrolysis: 1-Naphthylamine and 2,2,2-trifluoroethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized naphthyl derivatives
Reduction: Reduced naphthyl derivatives
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 1-naphthylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the naphthyl moiety can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 2-naphthylcarbamate
- 2,2,2-Trifluoroethyl phenylcarbamate
- 2,2,2-Trifluoroethyl benzylcarbamate
Uniqueness
2,2,2-Trifluoroethyl 1-naphthylcarbamate is unique due to the presence of both the trifluoroethyl and naphthyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-naphthalen-1-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOZNNRVDHIFKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350518 |
Source
|
Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363-21-3 |
Source
|
Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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